molecular formula C11H16ClNO4S B12187621 [(4-Chloro-3-ethoxyphenyl)sulfonyl](3-hydroxypropyl)amine

[(4-Chloro-3-ethoxyphenyl)sulfonyl](3-hydroxypropyl)amine

Cat. No.: B12187621
M. Wt: 293.77 g/mol
InChI Key: SOEFRBZQRSGYSR-UHFFFAOYSA-N
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Description

(4-Chloro-3-ethoxyphenyl)sulfonylamine is an organic compound characterized by the presence of a sulfonamide group attached to a chlorinated and ethoxylated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-ethoxyphenyl)sulfonylamine typically involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with 3-aminopropanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfide.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

(4-Chloro-3-ethoxyphenyl)sulfonylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Chloro-3-ethoxyphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The molecular pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-sulfamoylbenzoic acid: Similar structure with a sulfonamide group attached to a chlorinated phenyl ring.

    4-Chloro-3-ethoxybenzenesulfonamide: Similar structure but lacks the hydroxypropyl group.

Uniqueness

(4-Chloro-3-ethoxyphenyl)sulfonylamine is unique due to the presence of both the ethoxy and hydroxypropyl groups, which can impart distinct chemical and physical properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H16ClNO4S

Molecular Weight

293.77 g/mol

IUPAC Name

4-chloro-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C11H16ClNO4S/c1-2-17-11-8-9(4-5-10(11)12)18(15,16)13-6-3-7-14/h4-5,8,13-14H,2-3,6-7H2,1H3

InChI Key

SOEFRBZQRSGYSR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCO)Cl

Origin of Product

United States

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